Cas no 21280-43-3 (Adamantane-1-sulfinyl chloride)

Adamantane-1-sulfinyl chloride 化学的及び物理的性質
名前と識別子
-
- Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride
- IFLAB-BB F2124-0026
- Adamantane-1-sulfinyl chloride
- BHZSRFGORFYGLW-UHFFFAOYSA-N
- Adamantane-1-sulfinicchloride
- EN300-234860
- CS-0449541
- 21280-43-3
- Adamantane-1-sulfinic chloride
- SCHEMBL1073678
- AKOS002662878
- (3r,5s,7s)-adamantane-1-sulfinyl chloride
- F2124-0026
- Adamantane-1-sulfinyl Chloride
- WAA28043
- (3s,5s,7s)-adamantane-1-sulfinic
- EN300-237893
- 1-Adamantanesulfinyl chloride
- 1-Adamantane sulfinyl chloride
-
- インチ: InChI=1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
- InChIKey: BHZSRFGORFYGLW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 218.0532140Da
- どういたいしつりょう: 218.0532140Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3
Adamantane-1-sulfinyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2124-0026-2.5g |
Adamantane-1-sulfinyl chloride |
21280-43-3 | 95%+ | 2.5g |
$1126.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520208-250mg |
Adamantane-1-sulfinic chloride |
21280-43-3 | 98% | 250mg |
¥6506 | 2023-04-14 | |
Life Chemicals | F2124-0026-0.5g |
Adamantane-1-sulfinyl chloride |
21280-43-3 | 95%+ | 0.5g |
$534.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520208-1g |
Adamantane-1-sulfinic chloride |
21280-43-3 | 98% | 1g |
¥8326 | 2023-04-14 | |
Enamine | EN300-237893-0.25g |
(3R,5S,7s)-adamantane-1-sulfinyl chloride |
21280-43-3 | 0.25g |
$1902.0 | 2023-07-07 | ||
Enamine | EN300-237893-10.0g |
(3R,5S,7s)-adamantane-1-sulfinyl chloride |
21280-43-3 | 10.0g |
$8889.0 | 2023-07-07 | ||
TRC | A283451-100mg |
adamantane-1-sulfinyl chloride |
21280-43-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
Enamine | EN300-234860-0.25g |
adamantane-1-sulfinyl chloride |
21280-43-3 | 95% | 0.25g |
$431.0 | 2024-06-19 | |
Enamine | EN300-237893-1.0g |
(3R,5S,7s)-adamantane-1-sulfinyl chloride |
21280-43-3 | 1.0g |
$2068.0 | 2023-07-07 | ||
Enamine | EN300-234860-5.0g |
adamantane-1-sulfinyl chloride |
21280-43-3 | 95% | 5.0g |
$2525.0 | 2024-06-19 |
Adamantane-1-sulfinyl chloride 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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4. Book reviews
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Adamantane-1-sulfinyl chlorideに関する追加情報
Introduction to Tricyclo[3.3.1.13,7]decane-1-sulfinyl Chloride (CAS No. 21280-43-3)
Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS number 21280-43-3, belongs to the class of tricyclic sulfinyl chlorides, which are known for their versatile reactivity and utility in the synthesis of complex molecular architectures. The structural complexity of this compound, characterized by its tricyclic framework and the presence of a sulfinyl chloride functional group, makes it a valuable intermediate in the development of novel therapeutic agents.
The Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride scaffold offers a unique combination of rigidity and functionalizable sites, which are critical for designing molecules with specific biological activities. In recent years, there has been a growing interest in tricyclic compounds due to their potential applications in drug discovery. These compounds often exhibit enhanced metabolic stability and improved binding affinities compared to their acyclic counterparts, making them attractive candidates for further development.
One of the most compelling aspects of Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride is its role as a key intermediate in the synthesis of bioactive molecules. The sulfinyl chloride group is particularly useful for introducing sulfonamide functionalities, which are prevalent in many pharmacologically active compounds. Sulfonamides have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The ability to incorporate this moiety efficiently into complex molecular frameworks is facilitated by the reactivity of the sulfinyl chloride group, which can undergo nucleophilic substitution reactions with a variety of nucleophiles.
Recent advancements in synthetic methodologies have further highlighted the importance of Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride in medicinal chemistry. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups into the tricyclic core with high selectivity and efficiency. These techniques have enabled the rapid construction of libraries of tricyclic sulfonamides, which can be screened for biological activity using high-throughput screening (HTS) approaches.
The structural motif of Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride also lends itself well to modifications that can fine-tune the physicochemical properties of derived compounds. For example, electronic effects induced by substituents on the tricyclic ring can influence the binding affinity of sulfonamide derivatives to biological targets such as enzymes and receptors. Additionally, steric hindrance provided by the cyclic framework can be exploited to improve oral bioavailability and reduce off-target effects.
In addition to its pharmaceutical applications, Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride has shown promise in materials science and catalysis. The unique three-dimensional structure of this compound can serve as a template for designing novel catalysts with enhanced stability and activity. Furthermore, its ability to undergo selective functionalization makes it a valuable building block for creating advanced materials with tailored properties.
The synthesis of Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride presents several challenges due to its complex tricyclic architecture and the need for precise functional group control. However, recent methodological developments have made it more accessible to synthetic chemists. For instance, asymmetric synthesis techniques have been employed to achieve enantioselective constructions of tricyclic sulfinyl chlorides, which is crucial for developing chiral drugs with improved pharmacological profiles.
The future prospects for Tricyclo[3.3.1.13,7]decane-1-sulfinyl chloride are promising, with ongoing research focusing on expanding its utility in drug discovery and materials science。 As our understanding of structure-activity relationships continues to evolve,this compound is expected to play an increasingly important role in developing next-generation therapeutics and functional materials。
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